6,7-dimethyl-N-{2-[(2-methylpropyl)carbamoyl]phenyl}-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
N~9~-{2-[(ISOBUTYLAMINO)CARBONYL]PHENYL}-6,7-DIMETHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE is a complex organic compound with a unique structure that includes an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N9-{2-[(ISOBUTYLAMINO)CARBONYL]PHENYL}-6,7-DIMETHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . This is followed by further functionalization steps to introduce the isobutylamino carbonyl and other substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~9~-{2-[(ISOBUTYLAMINO)CARBONYL]PHENYL}-6,7-DIMETHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N~9~-{2-[(ISOBUTYLAMINO)CARBONYL]PHENYL}-6,7-DIMETHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N9-{2-[(ISOBUTYLAMINO)CARBONYL]PHENYL}-6,7-DIMETHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as indole-3-acetic acid and tryptophan, which have diverse biological activities.
Thiazine Derivatives: Compounds with a thiazine ring, known for their pharmacological properties.
Uniqueness
N~9~-{2-[(ISOBUTYLAMINO)CARBONYL]PHENYL}-6,7-DIMETHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C26H27N3O4S |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
6,7-dimethyl-N-[2-(2-methylpropylcarbamoyl)phenyl]-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C26H27N3O4S/c1-16(2)15-27-26(31)20-10-5-7-11-22(20)28-25(30)18-13-17(3)24-21(14-18)19-9-6-8-12-23(19)34(32,33)29(24)4/h5-14,16H,15H2,1-4H3,(H,27,31)(H,28,30) |
InChI Key |
CWPZTPLQZGQGJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC4=CC=CC=C4C(=O)NCC(C)C |
Origin of Product |
United States |
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